N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
This compound features a 2-bromo-4-methylphenyl group linked via an acetamide-thioether bridge to a [1,2,4]triazolo[4,3-a]quinoxaline core. The fused triazoloquinoxaline system is critical for interactions with biological targets, such as DNA topoisomerase II (TopoII), due to its planar aromatic structure enabling intercalation .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-6-7-13(12(19)8-11)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOCPRNTOTEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step often starts with the cyclization of appropriate precursors such as 1,2-diaminobenzene with a suitable triazole derivative under acidic or basic conditions.
Introduction of the Sulfanylacetamide Group: This involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent, followed by acylation with bromoacetyl chloride to introduce the sulfanylacetamide moiety.
Bromination and Methylation of the Phenyl Ring: The final step involves the bromination of the phenyl ring at the 2-position and methylation at the 4-position, typically using bromine and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazoloquinoxaline ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazoloquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazoloquinoxaline moiety is particularly significant, as it is known to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
Compound A: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Structural Differences: Contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group.
- Activity: Exhibits potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells. The bis-triazolo system enhances DNA binding affinity compared to the mono-triazolo core in the target compound .
Quinoxaline and Triazole Hybrids
Compound B: N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
- Structural Differences: Features a nitroquinoxaline and 1,2,3-triazole moiety instead of the fused triazoloquinoxaline.
- Activity: The nitro group may enhance electron-withdrawing effects, but the absence of a fused triazole ring reduces TopoII inhibition efficacy.
1,2,4-Triazole Derivatives
Compound C : N-(2-Bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Structural Differences: Replaces the triazoloquinoxaline with a pyridinyl-substituted 1,2,4-triazole.
- Activity: The pyridine ring may facilitate hydrogen bonding with enzymes, but the lack of a planar fused heterocycle likely diminishes DNA intercalation. No direct activity data are available, but similar triazole derivatives often target kinase pathways rather than TopoII .
Tetrazole and Triazole Analogs
Compound D : N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide ()
- Structural Differences: Substitutes the triazoloquinoxaline with a tetrazole ring.
- Such compounds are typically explored for antimicrobial or anti-inflammatory activity rather than anticancer effects .
Comparative Data Table
Key Research Findings
- Structural-Activity Relationship (SAR): The fused triazoloquinoxaline core is critical for TopoII inhibition and DNA intercalation. Substituents like bromine enhance lipophilicity and target binding, while fluorophenyl groups improve solubility but reduce potency compared to bromo-methylphenyl .
- Synthetic Challenges: Coupling the sulfanyl acetamide bridge to the triazoloquinoxaline requires precise control to avoid side reactions, as seen in similar syntheses (e.g., ).
- Biological Performance : Compound A’s bis-triazolo system outperforms the target compound in cytotoxicity, suggesting that additional aromatic rings enhance DNA interaction. However, increased molecular weight may reduce bioavailability .
Biological Activity
N-(2-Bromo-4-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure comprising a triazoloquinoxaline scaffold linked to a bromo-substituted phenyl group. Its molecular formula is C_{14}H_{13BrN_4OS with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom and the triazole moiety contributes to its biological properties.
Synthesis
The synthesis of this compound involves multiple steps typical of heterocyclic chemistry. The initial steps include the formation of the triazole ring followed by the introduction of the quinoxaline moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related triazoloquinoxaline derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most promising derivatives exhibited IC50 values ranging from 6.4 to 19.4 µM , indicating potent antiproliferative activity.
Key findings include:
- Apoptotic Induction : Compounds induced apoptosis in HepG2 cells by upregulating pro-apoptotic markers such as BAX and caspases while downregulating anti-apoptotic Bcl-2 levels.
- Cell Cycle Arrest : The compounds were found to arrest cell growth at the G2/M phase, which is crucial for cancer therapy.
The mechanism through which these compounds exert their anticancer effects includes:
- VEGFR-2 Inhibition : The compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis.
- DNA Intercalation : Some derivatives have demonstrated DNA intercalating properties, disrupting replication and transcription processes in cancer cells.
Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antibacterial properties . For example:
- Certain acetamide derivatives showed promising antibiofilm activity against pathogenic bacteria, outperforming standard antibiotics like cefadroxil at specific concentrations.
Data Summary
| Activity Type | Cell Line/Pathogen | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 6.4 - 19.4 µM | VEGFR-2 inhibition, apoptosis induction |
| Anticancer | MCF-7 | Varies | Cell cycle arrest at G2/M phase |
| Antibacterial | Various pathogens | Better than cefadroxil at 100 μg/100 μL | Biofilm inhibition |
Case Studies
- Study on HepG2 Cells : A derivative was tested for its apoptotic behavior using flow cytometry and Western blot analyses, revealing a significant increase in apoptotic markers compared to control cells.
- Antibacterial Testing : In vitro studies demonstrated that certain derivatives possess superior antibacterial activity against biofilm-forming pathogens compared to conventional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
